Cy3-PEG8-Alkyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

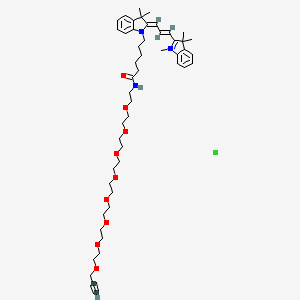

Structure

2D Structure

Properties

Molecular Formula |

C49H72ClN3O9 |

|---|---|

Molecular Weight |

882.6 g/mol |

IUPAC Name |

6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide chloride |

InChI |

InChI=1S/C49H71N3O9.ClH/c1-7-25-54-27-29-56-31-33-58-35-37-60-39-40-61-38-36-59-34-32-57-30-28-55-26-23-50-47(53)22-9-8-14-24-52-44-19-13-11-17-42(44)49(4,5)46(52)21-15-20-45-48(2,3)41-16-10-12-18-43(41)51(45)6;/h1,10-13,15-21H,8-9,14,22-40H2,2-6H3;1H |

InChI Key |

BIZZKBGGPQROCG-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

what is Cy3-PEG8-Alkyne

An In-depth Technical Guide to Cy3-PEG8-Alkyne for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorescent probe combining the bright and photostable cyanine dye, Cy3, with a terminal alkyne group through a flexible eight-unit polyethylene glycol (PEG) spacer. This molecule is specifically designed for bioorthogonal labeling applications, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". Its principal application lies in the covalent attachment of the Cy3 fluorophore to azide-modified biomolecules, enabling their visualization and tracking in a wide range of biological and biomedical research settings. The PEG spacer enhances the water solubility and reduces steric hindrance of the dye, improving its accessibility to target molecules in aqueous environments.

Chemical and Physical Properties

The key characteristics of this compound are summarized in the table below, providing essential data for experimental design and data analysis.

| Property | Value |

| Molecular Formula | C₄₉H₇₂ClN₃O₉ |

| Molecular Weight | 882.56 g/mol |

| Excitation Maximum (λex) | ~555 nm |

| Emission Maximum (λem) | ~570 nm |

| Extinction Coefficient | 150,000 cm⁻¹M⁻¹ at λex |

| Quantum Yield | ~0.31 |

| Appearance | Red solid |

| Solubility | Soluble in DMSO, DMF, and water |

Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is primarily utilized in CuAAC reactions. This "click chemistry" reaction forms a stable triazole linkage between the terminal alkyne of the Cy3 probe and an azide group on a target molecule. The reaction is highly specific and efficient, proceeding under mild, biocompatible conditions, making it ideal for labeling complex biological samples. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the copper(I) catalyst and enhance reaction efficiency.

Experimental Protocols

Below are detailed protocols for the labeling of azide-modified proteins and for the metabolic labeling and imaging of cellular glycans using this compound.

Labeling of Azide-Modified Proteins

This protocol outlines the general steps for conjugating this compound to a protein that has been modified to contain an azide group.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

DMSO (anhydrous)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

THPTA stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (prepare fresh, e.g., 300 mM in water)

-

Protein purification tools (e.g., size-exclusion chromatography columns or dialysis cassettes)

Protocol:

-

Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare the protein solution: Dilute the azide-modified protein in buffer to a final concentration of 1-5 mg/mL.

-

Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions. For a typical reaction, a final concentration of 1 mM CuSO₄ and 5 mM THPTA is used.

-

Set up the labeling reaction: In a microcentrifuge tube, combine the following in order:

-

Azide-modified protein solution

-

This compound stock solution (a 5-20 fold molar excess over the protein is recommended)

-

Catalyst premix

-

-

Initiate the reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction.

-

Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

Purify the labeled protein: Remove the excess reagents and byproducts by size-exclusion chromatography or dialysis to obtain the purified Cy3-labeled protein.

Metabolic Labeling and Imaging of Cellular Glycans

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by fluorescent labeling with this compound for imaging.[1][2][3]

Materials:

-

Cell culture medium

-

Azide-modified sugar analog (e.g., peracetylated N-azidoacetylgalactosamine, Ac₄GalNAz)

-

This compound

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Click reaction buffer (containing CuSO₄, THPTA, and sodium ascorbate)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Metabolic Labeling: Culture cells in a medium supplemented with an appropriate concentration of the azide-modified sugar analog (e.g., 25-50 µM Ac₄GalNAz) for 24-48 hours to allow for metabolic incorporation into cellular glycans.

-

Cell Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Click Reaction: Wash the permeabilized cells and incubate with the click reaction cocktail containing this compound (e.g., 5-20 µM) for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells extensively with a wash buffer to remove unreacted reagents.

-

Nuclear Staining: Counterstain the cell nuclei with DAPI for 5-10 minutes.

-

Mounting and Imaging: Wash the cells, mount the coverslips on microscope slides using an appropriate mounting medium, and image using a fluorescence microscope with filters suitable for Cy3 and DAPI.

Visualizations

The following diagrams illustrate the chemical reaction and a typical experimental workflow involving this compound.

Caption: Chemical principle of CuAAC using this compound.

Caption: Workflow for imaging glycans using this compound.

Applications in Research and Drug Development

The versatility of this compound makes it a valuable tool in various research areas:

-

Proteomics: Labeling and identification of newly synthesized proteins or specific post-translationally modified proteins.

-

Glycobiology: Visualization and analysis of glycans in cells and tissues, which is crucial for understanding cell signaling, immune responses, and disease progression.[1][2]

-

Cell Biology: Tracking the localization and dynamics of biomolecules within living or fixed cells.

-

Drug Development: In the development of antibody-drug conjugates (ADCs), click chemistry can be used for the site-specific conjugation of drugs to antibodies. Fluorescent probes like this compound can be used to optimize and characterize these conjugation reactions.

-

High-Throughput Screening: The robust and simple nature of click chemistry makes it suitable for automated and high-throughput labeling and detection assays.

Conclusion

This compound is a powerful and versatile fluorescent probe for the specific labeling of azide-modified biomolecules via copper-catalyzed click chemistry. Its excellent photophysical properties, enhanced solubility, and the high efficiency of the CuAAC reaction make it an indispensable tool for researchers and scientists in various fields, from fundamental cell biology to advanced drug development. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this compound in a wide range of experiments.

References

- 1. Imaging specific cellular glycan structures using glycosyltransferases via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visualizing Intracellular Sialylation with Click Chemistry and Expansion Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Cy3-PEG8-Alkyne: A Comprehensive Technical Guide for Advanced Biological Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, properties, and applications of Cy3-PEG8-Alkyne, a fluorescent probe widely utilized in biological research and drug development. This document details its physicochemical characteristics, provides established experimental protocols for its use, and illustrates key workflows for its application in advanced labeling and imaging techniques.

Core Structure and Properties

This compound is a fluorescent labeling reagent that incorporates the bright and photostable Cyanine3 (Cy3) fluorophore. The structure features a terminal alkyne group, enabling its covalent attachment to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". A polyethylene glycol (PEG) spacer of eight units (PEG8) enhances its solubility in aqueous buffers and minimizes steric hindrance, improving accessibility to the target molecule.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and analysis.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₉H₇₂ClN₃O₉ | [1] |

| Molecular Weight | 882.56 g/mol | [1] |

| Excitation Maximum (λex) | ~555 nm | [2] |

| Emission Maximum (λem) | ~570 nm | [2] |

| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ at 555 nm | [3] |

| Fluorescence Quantum Yield | ~0.15 - 0.31 | |

| Solubility | Soluble in DMSO, DMF, and DCM | |

| Storage Conditions | Store at -20°C, protect from light and moisture. |

Structural Diagram

The logical structure of this compound, highlighting its functional components, is depicted below.

Experimental Protocols

The primary application of this compound is the fluorescent labeling of azide-containing biomolecules through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Below is a general, yet detailed, protocol for labeling proteins. This protocol can be adapted for other biomolecules like nucleic acids or glycans.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling

This protocol outlines the steps for labeling an azide-modified protein with this compound.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4

-

This compound

-

Dimethylsulfoxide (DMSO), anhydrous

-

Copper(II) sulfate (CuSO₄)

-

Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

-

Reducing agent (e.g., sodium ascorbate)

-

Purification resin (e.g., size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

-

Prepare a stock solution of CuSO₄ (e.g., 50 mM) in deionized water.

-

Prepare a stock solution of the copper ligand (e.g., 250 mM THPTA) in deionized water.

-

Freshly prepare a stock solution of sodium ascorbate (e.g., 500 mM) in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 10-50 µM) in the reaction buffer.

-

Add the this compound stock solution to achieve a 2-10 fold molar excess over the protein.

-

Add the copper ligand to the reaction mixture to a final concentration of 5-fold molar excess over CuSO₄.

-

Add the CuSO₄ solution to a final concentration of 0.1-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Gently mix the reaction components.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).

-

-

Purification:

-

Remove the unreacted this compound and other small-molecule reagents by size-exclusion chromatography, dialysis, or spin filtration.

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the concentration of the labeled protein using a protein assay (e.g., BCA).

-

Calculate the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the Cy3 dye at ~555 nm.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for labeling and imaging a target protein using this compound.

Applications in Research and Drug Development

The versatility of this compound makes it a valuable tool in various research and development areas.

-

Fluorescence Microscopy: Its bright and photostable fluorescence is ideal for imaging the localization and dynamics of labeled biomolecules in cells and tissues using techniques such as confocal microscopy and super-resolution microscopy (e.g., dSTORM).

-

Flow Cytometry: Labeled cells or particles can be detected and quantified using flow cytometry.

-

In-gel Fluorescence: Labeled proteins can be visualized directly in polyacrylamide gels after electrophoresis.

-

High-Throughput Screening: The robust nature of the click reaction allows for its use in high-throughput screening assays for drug discovery.

-

Drug Delivery and Targeting: this compound can be used to track the cellular uptake and distribution of drug delivery systems, such as nanoparticles or antibody-drug conjugates.

Signaling Pathway and Logical Relationship Visualization

While this compound is a tool for labeling and detection rather than a direct participant in signaling pathways, its application is crucial for elucidating such pathways. The diagram below illustrates the logical relationship of its use in a typical bio-imaging experiment to study a cellular process.

References

An In-depth Technical Guide to the Synthesis and Mechanism of Action of Cy3-PEG8-Alkyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, mechanism of action, and experimental protocols related to Cy3-PEG8-Alkyne, a fluorescent probe increasingly utilized in bioconjugation and molecular imaging.

Introduction

This compound is a fluorescent labeling reagent that combines the bright and photostable properties of the cyanine dye Cy3 with the biocompatibility and solubility conferred by a polyethylene glycol (PEG) linker. The terminal alkyne group enables its covalent attachment to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This specific and efficient bioorthogonal reaction has made this compound a valuable tool for researchers in various fields, including proteomics, genomics, and drug discovery, for applications such as tracking, imaging, and quantification of biological molecules.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process:

-

Synthesis of a Cy3 N-hydroxysuccinimidyl (NHS) ester: A carboxylic acid-functionalized Cy3 dye is activated with an NHS ester group.

-

Conjugation of Cy3-NHS ester with Amino-PEG8-Alkyne: The activated Cy3 dye is then reacted with a commercially available amino-PEG8-alkyne linker.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on established procedures for NHS ester-amine couplings.[1][2][3]

Materials:

-

Cy3-NHS ester

-

Amino-PEG8-Alkyne[4]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Acetonitrile (ACN)

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

-

Lyophilizer

Procedure:

-

Dissolution of Reactants:

-

Dissolve Cy3-NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

-

Dissolve Amino-PEG8-Alkyne in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

-

-

Coupling Reaction:

-

In a clean, dry reaction vessel, combine a 1.2 molar equivalent of Amino-PEG8-Alkyne solution with 1 molar equivalent of the Cy3-NHS ester solution.

-

Add 2-3 molar equivalents of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture to act as a proton scavenger.

-

Stir the reaction mixture at room temperature, protected from light, for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

-

Purification:

-

Following the reaction, the crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: C18 semi-preparative column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point, but should be optimized for best separation.

-

Detection: Monitor the elution profile at the absorbance maximum of Cy3 (around 550 nm).

-

Collect the fractions containing the desired product.

-

-

Lyophilization:

-

The collected fractions are pooled and the solvent is removed under reduced pressure. The resulting aqueous solution is then lyophilized to obtain the final this compound product as a colored solid.

-

Characterization

The final product should be characterized to confirm its identity and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the presence of the Cy3, PEG, and alkyne moieties.

-

UV-Vis Spectroscopy: To determine the concentration and confirm the characteristic absorbance spectrum of the Cy3 dye.

Mechanism of Action: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is primarily used as a fluorescent reporter in CuAAC reactions. This "click chemistry" reaction forms a stable triazole linkage between the terminal alkyne of the probe and an azide-modified target molecule. The reaction is highly specific and efficient, proceeding under mild, biocompatible conditions.

The key steps of the CuAAC mechanism are:

-

Formation of Copper(I)-Acetylide: In the presence of a copper(I) catalyst, the terminal alkyne of this compound forms a copper-acetylide intermediate.

-

Coordination of the Azide: The azide-modified biomolecule coordinates to the copper center.

-

Cycloaddition: A [3+2] cycloaddition reaction occurs between the copper-acetylide and the coordinated azide.

-

Protonolysis and Catalyst Regeneration: The resulting metallacycle undergoes protonolysis to release the triazole-linked product and regenerate the copper(I) catalyst.

Experimental Protocol: Labeling of Azide-Modified Biomolecules

This protocol provides a general procedure for labeling an azide-modified protein with this compound using CuAAC.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

-

DMSO or DMF

-

Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO or DMF.

-

Prepare a 50 mM stock solution of copper(II) sulfate in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA ligand in water.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.

-

Add the this compound stock solution to a final concentration of 10-50 molar equivalents relative to the protein.

-

Prepare a "click-mix" by combining the copper(II) sulfate and THPTA ligand stock solutions in a 1:5 molar ratio.

-

Add the "click-mix" to the reaction tube to a final copper concentration of 1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Remove the excess labeling reagents and catalyst by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with a suitable buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein.

-

-

Analysis:

-

Confirm successful labeling by SDS-PAGE with in-gel fluorescence scanning or by measuring the absorbance spectrum of the purified protein.

-

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₉H₇₁N₅O₁₀S₂ (example) |

| Molecular Weight | 986.2 g/mol (example) |

| Excitation Maximum (λex) | ~550 nm |

| Emission Maximum (λem) | ~570 nm |

| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ |

| Quantum Yield | ~0.2 |

| Solubility | Water, DMSO, DMF |

Note: The exact molecular formula and weight may vary depending on the specific Cy3 isomer and counter-ions.

Table 2: Typical Reaction Conditions for this compound Synthesis

| Parameter | Condition |

| Reactants | |

| Cy3-NHS ester | 1.0 eq |

| Amino-PEG8-Alkyne | 1.2 eq |

| Base (TEA or DIPEA) | 2-3 eq |

| Solvent | Anhydrous DMF or DMSO |

| Temperature | Room Temperature |

| Reaction Time | 4-12 hours |

| Purification | RP-HPLC (C18 column) |

Table 3: Typical Reaction Conditions for CuAAC Labeling

| Component | Final Concentration |

| Azide-modified Biomolecule | 1-10 mg/mL |

| This compound | 10-50 molar excess |

| Copper(II) Sulfate | 1 mM |

| THPTA Ligand | 5 mM |

| Sodium Ascorbate | 5 mM |

| Solvent | Aqueous Buffer (e.g., PBS, pH 7.4) |

| Temperature | Room Temperature |

| Reaction Time | 1-4 hours |

Visualizations

Caption: Synthesis pathway of this compound.

Caption: Mechanism of CuAAC labeling.

Caption: Experimental workflow for biomolecule labeling.

References

excitation and emission spectra of Cy3-PEG8-Alkyne

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fluorescent dye Cy3-PEG8-Alkyne, focusing on its spectral properties, experimental applications, and the underlying chemical principles. It is intended for professionals engaged in molecular biology, cell imaging, and drug development who require a reliable method for fluorescently labeling biomolecules.

Introduction to this compound

This compound is a derivative of the cyanine dye Cy3, a widely used fluorophore known for its bright orange-red fluorescence and high photostability.[1][2] This specific derivative is functionalized with two key components: a Polyethylene Glycol (PEG) spacer (containing 8 PEG units) and a terminal alkyne group.[3][4]

-

Cy3 Core: Provides the fluorescent properties. It is well-suited for excitation by common laser lines (532 nm or 555 nm) and can be visualized using standard TRITC (tetramethylrhodamine) filter sets.[2]

-

PEG8 Spacer: The eight-unit PEG linker is a hydrophilic spacer that improves the water solubility of the dye and minimizes steric hindrance between the dye and the target molecule. This can help maintain the biological activity of the labeled molecule.

-

Alkyne Group: The terminal alkyne is a reactive handle that enables the dye to be covalently attached to molecules containing an azide group via a highly efficient and specific reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "Click Chemistry".

This combination makes this compound an ideal tool for labeling a wide range of biomolecules—including proteins, nucleic acids, and lipids—that have been metabolically, enzymatically, or chemically modified to incorporate an azide group.

Spectroscopic and Physical Properties

The spectral characteristics of this compound are primarily determined by the core Cy3 fluorophore. Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~555 nm | |

| Emission Maximum (λem) | ~570 nm | |

| Molar Extinction Coefficient | 150,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.15 - 0.31 | |

| Recommended Laser Line | 532 nm, 555 nm, or 568 nm | |

| Recommended Filter Set | TRITC / Cy3 | |

| Solubility | Water, DMSO, DMF | |

| Fluorescence Stability | Stable over a broad pH range (pH 4-10) |

Experimental Protocols: Click Chemistry Labeling

The primary application of this compound is the fluorescent labeling of azide-modified molecules via CuAAC (Click Chemistry). The following is a generalized protocol for labeling biomolecules in fixed cells.

Objective: To fluorescently label azide-modified target molecules within a cell using this compound for subsequent visualization by fluorescence microscopy.

Materials:

-

Cells cultured on coverslips, metabolically labeled with an azide-containing precursor (e.g., azido sugars, amino acids, or nucleosides).

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.5% Triton X-100 in PBS

-

Wash buffer: PBS with 3% Bovine Serum Albumin (BSA)

-

Click Reaction Cocktail (prepare fresh):

-

This compound (1-10 µM final concentration)

-

Copper(II) sulfate (CuSO₄) (1 mM final concentration)

-

Reducing agent: Sodium ascorbate (10 mM final concentration, from a 100 mM stock freshly prepared in water) or a copper-chelating ligand like TBTA.

-

-

Mounting medium with DAPI (optional, for nuclear counterstain)

Methodology:

-

Cell Preparation:

-

Wash cells grown on coverslips twice with PBS to remove culture medium.

-

Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Wash the fixed cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Click Reaction:

-

Prepare the Click Reaction Cocktail immediately before use. Add the reagents in the following order to the appropriate amount of PBS: i. This compound ii. Copper(II) sulfate iii. Sodium ascorbate (addition of the reducing agent initiates the reaction by reducing Cu(II) to the catalytic Cu(I) species).

-

Aspirate the wash buffer from the coverslips and add enough Click Reaction Cocktail to completely cover the cells.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Remove the reaction cocktail and wash the cells three times with Wash Buffer (PBS + 3% BSA) for 5 minutes each to remove unreacted dye.

-

(Optional) If nuclear counterstaining is desired, incubate with DAPI solution for 5 minutes.

-

Perform a final wash with PBS.

-

-

Mounting and Imaging:

-

Carefully mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Image the sample using a fluorescence microscope equipped with a suitable laser line (e.g., 532 nm or 561 nm) and an emission filter set for Cy3/TRITC.

-

Visualizations

The following diagrams illustrate the core chemical reaction and a typical experimental workflow for using this compound.

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Caption: A typical experimental workflow for cell labeling with this compound.

References

Technical Guide: Solubility and Stability of Cy3-PEG8-Alkyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Cy3-PEG8-Alkyne, a fluorescent dye commonly utilized in bioorthogonal chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Understanding the physicochemical properties of this reagent is critical for its effective use in labeling and tracking biomolecules.

Executive Summary

This compound is a molecule combining the fluorescent properties of the cyanine dye Cy3 with an eight-unit polyethylene glycol (PEG) linker and a terminal alkyne group for click chemistry. The PEG linker is incorporated to enhance aqueous solubility and reduce non-specific binding. While specific quantitative data is limited in public literature, this guide synthesizes available information from manufacturers and related studies to provide a reliable reference for experimental design and execution.

Solubility Profile

The solubility of this compound is influenced by both the hydrophobic cyanine dye and the hydrophilic PEG chain. While the non-PEGylated Cy3 alkyne is generally considered insoluble in water, the PEG8 linker significantly improves its solubility in aqueous solutions.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Reported Solubility | Notes |

| Dimethyl sulfoxide (DMSO) | 10 mM | A common solvent for creating concentrated stock solutions. |

| Dimethylformamide (DMF) | Soluble | Often used as an alternative to DMSO. |

| Dichloromethane (DCM) | Soluble | An organic solvent for specialized applications. |

| Water / Aqueous Buffers | Soluble | The PEG8 linker imparts water solubility, though the maximum concentration is not consistently reported. It is recommended to test solubility for specific buffer compositions and concentrations. |

Stability Profile

The stability of this compound is crucial for its storage, handling, and experimental reliability. The primary factors affecting its stability are temperature, light, and pH.

Table 2: Stability and Storage Recommendations for this compound

| Condition | Recommendation | Rationale and Remarks |

| Storage Temperature | Store at -20°C upon arrival.[] | Recommended for long-term stability to prevent degradation. |

| Light Exposure | Protect from light. | Cyanine dyes are susceptible to photobleaching. Storage in the dark and minimizing light exposure during experiments is critical. |

| Moisture | Keep cool and dry.[] | The compound is hygroscopic; moisture can lead to hydrolysis and degradation. |

| pH | Fluorescence is stable between pH 4 and pH 10. | The fluorescence emission of the Cy3 core is relatively insensitive to pH within this range, making it suitable for a variety of biological buffers. |

| Shipping | Can be shipped at ambient temperature. | Short-term exposure to ambient temperatures is generally acceptable. |

| Long-term Storage | Up to 24 months at -20°C in the dark. | When stored correctly, the compound is stable for an extended period. |

Experimental Protocols

The following are detailed methodologies for assessing the solubility and stability of this compound, adapted from standard protocols for fluorescent and PEGylated compounds.

Protocol for Determining Aqueous Solubility

This protocol outlines a method to determine the kinetic solubility of this compound in a buffer of choice (e.g., Phosphate-Buffered Saline, PBS).

Methodology: Nephelometric Assay

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

-

Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS) to each well to achieve the final target concentrations of the compound. The final DMSO concentration should be kept constant and low (e.g., <1%).

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) to allow for equilibration.

-

Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate, signifying that the solubility limit has been exceeded.

-

Data Analysis: The highest concentration that does not show a significant increase in light scattering compared to the buffer-only control is determined as the kinetic solubility.

Protocol for Assessing Stability via HPLC

This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the degradation of this compound under various stress conditions (e.g., pH, temperature, light exposure).

Methodology: Reversed-Phase HPLC with Fluorescence and/or Charged Aerosol Detection (CAD)

-

Sample Preparation:

-

Prepare solutions of this compound at a known concentration in different buffers (e.g., pH 4, 7, 9) or subject them to stress conditions (e.g., elevated temperature, controlled light exposure).

-

Include a control sample stored under ideal conditions (-20°C, dark).

-

-

HPLC System:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Detector 1: Fluorescence detector set to the excitation and emission maxima of Cy3 (approx. 550 nm and 570 nm, respectively).

-

Detector 2 (Optional but Recommended): Charged Aerosol Detector (CAD) to detect non-fluorescent degradation products.

-

-

Analysis:

-

Inject the stressed and control samples into the HPLC system.

-

Monitor the chromatograms. The peak corresponding to intact this compound should be identified based on the retention time of the control sample.

-

The appearance of new peaks or a decrease in the area of the main peak in the stressed samples indicates degradation.

-

-

Quantification:

-

Calculate the percentage of remaining intact this compound in the stressed samples relative to the control.

-

Plot the percentage of the intact compound against time to determine the degradation kinetics under each stress condition.

-

Visualized Workflows

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Workflow for Solubility Assessment of this compound.

Caption: Workflow for HPLC-Based Stability Assay of this compound.

References

An In-Depth Technical Guide to Cy3-PEG8-Alkyne in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy3-PEG8-Alkyne, a fluorescent probe widely utilized in fluorescence microscopy for the targeted labeling of biomolecules. We will delve into its properties, applications, and the underlying experimental methodologies, with a particular focus on its role in elucidating cellular processes and its utility in drug development.

Core Concepts: Bioorthogonal Chemistry and "Click" Labeling

At the heart of this compound's functionality is the principle of bioorthogonal chemistry. This refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. The primary reaction employed with this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1]

In this reaction, the alkyne group of this compound forms a stable covalent bond with an azide-modified target molecule in the presence of a copper(I) catalyst. This highly specific and efficient reaction allows for the precise attachment of the fluorescent Cy3 dye to a wide range of biomolecules, including proteins, nucleic acids, and lipids, that have been metabolically or genetically engineered to contain an azide group.[1]

Physicochemical and Spectroscopic Properties

This compound is a derivative of the cyanine dye Cy3, featuring a terminal alkyne group for click chemistry and a polyethylene glycol (PEG) linker with eight repeating units.[2][3][4] The PEG linker enhances the water solubility of the molecule and provides a flexible spacer, minimizing potential steric hindrance between the dye and the target biomolecule.

The photophysical properties of the Cy3 fluorophore are central to its utility in fluorescence microscopy. While specific data for the PEG8-alkyne derivative can be influenced by its conjugation state and local environment, the properties of the parent Cy3 alkyne provide a reliable reference.

Table 1: Photophysical Properties of Cy3 Alkyne

| Property | Value | Reference |

| Excitation Maximum (λex) | ~555 nm | |

| Emission Maximum (λem) | ~570 nm | |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.31 | |

| Solubility | DMSO, DMF, DCM |

Experimental Workflow for Cellular Imaging

The application of this compound in fluorescence microscopy typically follows a two-step process: metabolic or genetic incorporation of an azide-bearing molecule into the target of interest, followed by the click chemistry reaction with this compound.

Caption: General experimental workflow for cellular imaging using this compound.

Detailed Methodologies

Protocol 1: General Protocol for Live-Cell Labeling

This protocol provides a starting point for the fluorescent labeling of azide-modified biomolecules on the surface of live mammalian cells. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

Azide-modified cells cultured on glass-bottom dishes

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Aminoguanidine

-

Dulbecco's Phosphate-Buffered Saline (DPBS)

-

Live-cell imaging medium

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for fluorescence microscopy. If metabolically labeling, incubate the cells with the azide-containing precursor for a sufficient period to allow for incorporation.

-

Preparation of Click Reaction Cocktail (prepare fresh):

-

In a microcentrifuge tube, combine CuSO₄ and THPTA in a 1:5 molar ratio in DPBS at 4°C.

-

Add this compound to a final concentration of 25 µM.

-

Add aminoguanidine to a final concentration of 1 mM.

-

Immediately before use, add a freshly prepared solution of sodium ascorbate to a final concentration of 2.5 mM.

-

Incubate the reaction mixture on ice for 10 minutes at 4°C.

-

-

Labeling Reaction:

-

Wash the cells twice with 1 mL of DPBS.

-

Aspirate the DPBS and add the click reaction cocktail to the cells.

-

Incubate for 5-10 minutes at 4°C to minimize endocytosis and potential copper toxicity.

-

-

Washing and Imaging:

-

Gently aspirate the reaction cocktail and wash the cells three times with DPBS.

-

Replace the DPBS with a live-cell imaging medium.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

-

Protocol 2: Labeling of Fixed Cells

For intracellular targets or when live-cell imaging is not required, a fixation step can be included.

Materials:

-

Azide-modified cells cultured on coverslips

-

Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click reaction components as in Protocol 1

Procedure:

-

Cell Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail as described in Protocol 1.

-

Incubate the fixed and permeabilized cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium, with or without a nuclear counterstain (e.g., DAPI).

-

Image using a fluorescence microscope.

-

Applications in Research and Drug Development

The versatility of this compound makes it a valuable tool in various research areas, from fundamental cell biology to preclinical drug development.

Visualizing Cellular Processes

By targeting azide-modified biomolecules, this compound can be used to visualize a wide array of cellular processes with high specificity. For instance, metabolic labeling with azido-sugars allows for the imaging of newly synthesized glycans, providing insights into glycosylation pathways. Similarly, the incorporation of azido-amino acids enables the visualization of nascent protein synthesis and localization.

Visualizing Metabolic Activity:

Caption: Visualization of metabolic activity using this compound.

Applications in Drug Development

In the field of drug development, this compound serves as a powerful tool for target engagement studies and high-throughput screening.

Target Engagement Workflow:

An alkyne-modified drug candidate can be introduced to cells, and its interaction with a specific azide-labeled target protein can be visualized and quantified using this compound. This provides direct evidence of target engagement within a cellular context.

Caption: Workflow for assessing drug-target engagement using a click chemistry approach.

High-Throughput Screening (HTS):

This compound can be integrated into HTS platforms to identify compounds that modulate a specific biological process. For example, in a screen for inhibitors of protein glycosylation, cells can be treated with a compound library and then labeled with an azido-sugar. The subsequent reaction with this compound would reveal the extent of glycosylation, with a decrease in fluorescence indicating potential inhibitory activity of the tested compound.

Conclusion

This compound, in conjunction with bioorthogonal click chemistry, offers a robust and versatile platform for the fluorescent labeling of biomolecules in complex biological systems. Its favorable photophysical properties, enhanced solubility, and high specificity make it an invaluable tool for researchers in cell biology and drug discovery. The ability to visualize and quantify dynamic cellular processes with high precision will continue to drive new discoveries and advancements in our understanding of life at the molecular level.

References

A Technical Guide to Labeling Azide-Modified Biomolecules with Cy3-PEG8-Alkyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Cy3-PEG8-Alkyne, a fluorescent probe designed for the specific labeling of azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This technology offers a robust and highly efficient method for attaching the bright and photostable Cy3 fluorophore to a wide range of biological targets, including proteins, nucleic acids, and glycans. The inclusion of a hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of the dye and minimizes steric hindrance, ensuring efficient conjugation.

Core Concepts: The Power of Click Chemistry

Click chemistry encompasses a class of reactions that are rapid, selective, and high-yielding.[1][2] The most prominent example used in bioconjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] This reaction forms a stable triazole linkage between a terminal alkyne and an azide. Its bio-orthogonality ensures that the reaction proceeds with high specificity in complex biological mixtures, without cross-reacting with other functional groups found in native biomolecules.

The key advantages of using CuAAC for biomolecule labeling include:

-

High Specificity: The reaction is exclusive between the alkyne and azide moieties.

-

Biocompatibility: The reaction can be performed in aqueous buffers and is compatible with a wide range of biomolecules.

-

Quantitative Reaction: The CuAAC reaction is known for its high efficiency and quantitative yields.

-

pH Insensitivity: The reaction proceeds efficiently over a broad pH range (typically 4-11).

Properties of this compound

This compound is a derivative of the cyanine dye Cy3, featuring a terminal alkyne group for click chemistry and an 8-unit polyethylene glycol (PEG) spacer.

| Property | Value |

| Molecular Formula | C49H72ClN3O9 |

| Molecular Weight | 882.56 g/mol |

| Excitation Maximum (λex) | ~550 nm |

| Emission Maximum (λem) | ~570 nm |

| Reactive Group | Terminal Alkyne |

| Spacer Arm | 8-unit Polyethylene Glycol (PEG8) |

Data sourced from MedChemExpress and PubChem.

The PEG8 spacer enhances the water solubility of the hydrophobic Cy3 dye and provides a flexible linker that reduces the potential for steric hindrance between the dye and the target biomolecule.

Experimental Workflow for Labeling Azide-Modified Biomolecules

The general workflow for labeling azide-modified biomolecules with this compound involves the preparation of the biomolecule, the click chemistry reaction, and subsequent purification of the labeled conjugate.

Caption: General workflow for labeling azide-modified biomolecules.

Detailed Experimental Protocols

The following are generalized protocols for labeling azide-modified proteins and oligonucleotides. It is crucial to optimize the reaction conditions, such as dye-to-biomolecule ratios and incubation times, for each specific application.

Labeling of Azide-Modified Proteins

This protocol is adapted for labeling proteins that have been metabolically, enzymatically, or chemically modified to contain azide groups.

Materials:

-

Azide-modified protein in an azide-free buffer

-

This compound

-

1.5x Protein Labeling Buffer (containing copper(II) salt, THPTA ligand, and aminoguanidine)

-

Ascorbic acid (freshly prepared 50 mM solution in water)

-

DMSO (for dissolving the dye)

-

Purification column (e.g., size-exclusion chromatography)

Protocol:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare a fresh 50 mM solution of ascorbic acid in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein solution with the 1.5x protein labeling buffer. The final volume of the protein solution should not exceed one-third of the total reaction volume.

-

Add the this compound stock solution to the protein mixture. A 3-10 fold molar excess of the dye over the protein is recommended as a starting point.

-

Vortex the mixture gently.

-

-

Initiate the Reaction:

-

(Recommended) Degas the mixture by bubbling with an inert gas like argon or nitrogen for 30 seconds to remove oxygen, which can oxidize the copper(I) catalyst.

-

Add the freshly prepared ascorbic acid solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.

-

Flush the tube with inert gas, cap it tightly, and vortex gently.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, protected from light. For some applications, overnight incubation may be beneficial.

-

-

Purification:

-

Purify the labeled protein from excess dye and reaction components using an appropriate method such as dialysis or size-exclusion chromatography.

-

Labeling of Azide-Modified Oligonucleotides/DNA

This protocol is suitable for oligonucleotides or DNA that have been synthesized to include an azide modification.

Materials:

-

Azide-modified oligonucleotide/DNA

-

This compound

-

2M Triethylammonium acetate (TEAA) buffer, pH 7.0

-

DMSO

-

5 mM Ascorbic acid (freshly prepared in water)

-

10 mM Copper(II)-TBTA stock solution in 55% DMSO

-

Acetone or ethanol for precipitation

Protocol:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare a fresh 5 mM solution of ascorbic acid in water.

-

-

Reaction Setup:

-

Dissolve the azide-modified oligonucleotide in water in a pressure-tight vial.

-

Add 2M TEAA buffer to a final concentration of 0.2 M.

-

Add DMSO to a final concentration of 50% (v/v) and vortex.

-

Add the this compound stock solution. A 1.5x molar excess of the dye over the oligonucleotide is a good starting point. Vortex the mixture.

-

-

Initiate the Reaction:

-

Add the required volume of the 5 mM ascorbic acid solution and vortex briefly.

-

Degas the solution by bubbling with an inert gas (e.g., argon) for 30 seconds.

-

Add the 10 mM Copper(II)-TBTA stock solution.

-

Flush the vial with inert gas, cap it tightly, and vortex thoroughly.

-

-

Incubation:

-

Incubate the reaction at room temperature overnight, protected from light.

-

-

Purification:

-

Precipitate the labeled oligonucleotide by adding at least a 4-fold volume of acetone.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Discard the supernatant and wash the pellet with acetone.

-

Dry the pellet and purify the conjugate by RP-HPLC or PAGE.

-

The CuAAC Reaction Mechanism

The copper-catalyzed azide-alkyne cycloaddition proceeds through a series of steps involving the copper(I) catalyst, which activates the terminal alkyne for reaction with the azide.

Caption: Simplified mechanism of CuAAC reaction.

Expected Labeling Efficiency

The CuAAC reaction is widely reported to be highly efficient and quantitative. While the exact efficiency can vary depending on the specific biomolecule, its modification site, and the reaction conditions, labeling efficiencies are generally expected to be high.

| Biomolecule Class | Expected Labeling Efficiency | Notes |

| Proteins | > 90% | Efficiency can be influenced by the accessibility of the azide group. |

| Oligonucleotides/DNA | > 95% | Typically very high due to the defined structure and accessibility. |

| Glycans (on cells) | Variable | Dependent on metabolic incorporation rates and accessibility. |

It is always recommended to perform analytical validation, such as gel electrophoresis, mass spectrometry, or HPLC, to confirm the extent of labeling for your specific application.

References

Unlocking Cellular Insights: A Technical Guide to the Cy3-PEG8-Alkyne Linker Core

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and therapeutic development, the ability to precisely label and visualize biomolecules is paramount. The Cy3-PEG8-Alkyne molecule has emerged as a powerful tool in this pursuit, offering a versatile and efficient method for fluorescently tagging azide-modified molecules through click chemistry. This in-depth technical guide delves into the core components of this compound, with a particular focus on the integral role of the Polyethylene Glycol 8 (PEG8) linker. We will explore its chemical properties, provide detailed experimental protocols, and illustrate its application in biological systems.

Deconstructing this compound: A Trifecta of Functionality

The this compound molecule is a sophisticated chemical entity composed of three key functional moieties, each contributing to its utility in bioconjugation and cellular imaging:

-

Cy3 (Cyanine 3): A vibrant orange-fluorescent dye that serves as the reporter group.[1] Cy3 is well-suited for biological applications due to its high quantum yield, photostability, and excitation and emission spectra that are compatible with standard fluorescence microscopy setups.[1]

-

PEG8 Linker: A discrete polyethylene glycol spacer consisting of eight repeating ethylene oxide units. This flexible, hydrophilic linker plays a crucial role in the overall performance of the conjugate.

-

Alkyne Group: A terminal functional group containing a carbon-carbon triple bond. This group serves as a bioorthogonal handle for covalent attachment to molecules containing an azide group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".

The Centerpiece: Understanding the PEG8 Linker

The PEG8 linker is not merely a passive spacer; its physicochemical properties are critical to the successful application of this compound in biological systems.

Physicochemical Properties of the PEG8 Linker

The discrete nature of the PEG8 linker, meaning it has a defined and uniform length, is a significant advantage over polydisperse PEG polymers. This uniformity ensures the production of homogenous bioconjugates with consistent properties.

| Property | Value | Source |

| Chemical Formula (Backbone) | C₁₆H₃₂O₈ | Calculated |

| Molecular Weight (Backbone) | Approximately 352.4 g/mol | Calculated |

| Spacer Arm Length | Approximately 29.8 Å | Calculated |

| Number of PEG Units | 8 | By definition |

Note: The exact molecular weight and formula of the entire this compound molecule will include the Cy3 dye and the alkyne functional group. Product data sheets for this compound list the molecular formula as C₄₉H₇₂ClN₃O₉ and the molecular weight as 882.56 g/mol .[2][3]

Functional Advantages of the PEG8 Linker in Bioconjugation

The inclusion of the PEG8 linker confers several key advantages to the this compound molecule and the resulting bioconjugate:

-

Enhanced Solubility: The hydrophilic nature of the PEG linker significantly improves the water solubility of the often hydrophobic Cy3 dye and can help to solubilize the target biomolecule. This is crucial for maintaining the stability and preventing aggregation of the conjugate in aqueous biological environments.

-

Reduced Steric Hindrance: The flexible and extended nature of the PEG8 spacer provides sufficient distance between the Cy3 dye and the target biomolecule. This separation minimizes the risk of the bulky dye interfering with the biological activity of the labeled molecule, such as protein-protein interactions or enzyme function.

-

Improved Pharmacokinetics: In the context of drug development, PEGylation is a well-established strategy to improve the pharmacokinetic profile of a therapeutic molecule. The increased hydrodynamic radius imparted by the PEG linker can reduce renal clearance, leading to a longer circulation half-life.

-

Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the host's immune system, reducing the likelihood of an immunogenic response.

Experimental Protocols: Labeling with this compound

The primary application of this compound is the fluorescent labeling of azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Below are detailed protocols for the labeling of proteins in solution and within cell lysates.

Protocol for Labeling Azide-Modified Proteins in Solution

This protocol outlines the steps for conjugating this compound to a purified protein that has been functionalized with an azide group.

Materials:

-

Azide-modified protein in an appropriate buffer (e.g., phosphate-buffered saline, PBS), pH 7.4

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄) solution (20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)

-

Sodium ascorbate solution (100 mM in water, freshly prepared)

-

Protein labeling buffer (1.5x concentrate)

-

Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare fresh sodium ascorbate solution.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein solution. The final protein concentration should be in the range of 10-50 µM.

-

Add the 1.5x protein labeling buffer to the protein solution.

-

Add the this compound stock solution to the reaction mixture. A 5-10 fold molar excess of the alkyne dye over the protein is recommended.[4]

-

Gently mix the solution.

-

-

Initiation of the Click Reaction:

-

Prepare a premix of CuSO₄ and THPTA by adding the THPTA solution to the CuSO₄ solution at a 5:1 molar ratio. Let it stand for 1-2 minutes.

-

Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 100-500 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

-

Gently mix the reaction and protect it from light.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

-

-

Purification of the Labeled Protein:

-

Remove excess reagents, including the unconjugated dye and copper catalyst, using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against PBS, pH 7.4.

-

Collect the fractions containing the fluorescently labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).

-

Confirm the integrity and purity of the labeled protein using SDS-PAGE followed by in-gel fluorescence scanning.

-

Protocol for Labeling Proteins in Cell Lysates

This protocol is adapted for labeling azide-modified proteins within a complex mixture, such as a cell lysate.

Materials:

-

Cell lysate containing azide-modified proteins in a suitable lysis buffer

-

This compound

-

DMSO

-

Copper(II) sulfate (CuSO₄) solution (20 mM in water)

-

THPTA solution (100 mM in water)

-

Sodium ascorbate solution (100 mM in water, freshly prepared)

-

PBS, pH 7.4

Procedure:

-

Preparation of Reaction Cocktail:

-

In a microcentrifuge tube, combine the following in order:

-

Cell lysate (e.g., 50 µL of 1-5 mg/mL protein)

-

PBS to bring the volume up

-

This compound stock solution (final concentration typically 20-100 µM)

-

THPTA solution (final concentration ~1 mM)

-

CuSO₄ solution (final concentration ~200 µM)

-

Freshly prepared sodium ascorbate solution (final concentration ~2 mM)

-

-

-

Incubation:

-

Vortex the reaction mixture briefly and incubate at room temperature for 30-60 minutes, protected from light.

-

-

Downstream Analysis:

-

The labeled proteins in the lysate are now ready for downstream applications such as:

-

SDS-PAGE and in-gel fluorescence: To visualize the labeled proteins.

-

Affinity purification: If the azide-modified protein has a purification tag, it can be enriched to isolate the labeled protein of interest.

-

Mass spectrometry: For identification of the labeled proteins.

-

-

Visualizing Biological Processes and Workflows

The utility of this compound lies in its ability to illuminate biological processes. The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow and a conceptual signaling pathway that can be studied using this technology.

Experimental Workflow for Protein Labeling and Imaging

This diagram outlines the key steps involved in labeling a target protein with this compound and subsequent cellular imaging.

Conceptual Signaling Pathway Analysis

This diagram illustrates a hypothetical signaling cascade where the interaction of a labeled protein can be visualized. For instance, a researcher could label a specific kinase with this compound to track its localization and interaction with a substrate upon pathway activation.

Conclusion

The this compound molecule, with its well-defined PEG8 linker, provides researchers with a robust and versatile tool for the fluorescent labeling of biomolecules. The inherent properties of the PEG8 linker, including enhanced solubility, reduced steric hindrance, and improved biocompatibility, are critical for the successful application of this reagent in complex biological systems. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to leverage the power of click chemistry for cellular imaging and a deeper understanding of biological processes.

References

An In-depth Technical Guide to Click Chemistry with Cy3-PEG8-Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry and Cy3-PEG8-Alkyne

Click chemistry refers to a class of biocompatible, highly efficient, and specific chemical reactions.[1][2][3] The cornerstone of click chemistry is the azide-alkyne cycloaddition, which forms a stable triazole linkage. This reaction's reliability and specificity have made it an invaluable tool in drug development, diagnostics, and various life science research applications for conjugating biomolecules with probes, such as fluorescent dyes.[1][2]

This compound is a fluorescent labeling reagent featuring a Cy3 dye, a terminal alkyne group for click chemistry, and an eight-unit polyethylene glycol (PEG) spacer. The Cy3 fluorophore is a bright and photostable dye, making it suitable for a wide range of imaging applications. The PEG spacer enhances water solubility and reduces steric hindrance, improving the accessibility of the alkyne group for reaction. This reagent can participate in two primary forms of click chemistry: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Concepts: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC is application-dependent, with each method offering distinct advantages and disadvantages.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne, such as that on this compound, and an azide-modified biomolecule. CuAAC is known for its fast reaction kinetics and high yields. However, the requirement of a copper catalyst can be a drawback for in vivo studies due to the potential for cellular toxicity.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC was developed. This method employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts with an azide without the need for a catalyst. The reaction is driven by the release of ring strain in the cyclooctyne. While highly biocompatible and suitable for live-cell imaging, SPAAC reactions are generally slower than their copper-catalyzed counterparts.

Quantitative Data Comparison: CuAAC vs. SPAAC

The following table summarizes key quantitative parameters for CuAAC and SPAAC reactions, providing a basis for selecting the appropriate method for a given application.

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹) | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used |

| Catalyst Required | Yes, Copper(I) | No |

| Biocompatibility | Lower, due to potential copper cytotoxicity | High, suitable for in vivo and live-cell applications |

| Typical Yields | High to quantitative under optimized conditions | High to quantitative |

| Side Reactions | Potential for oxidative homocoupling of alkynes and generation of reactive oxygen species (ROS) | Some cyclooctynes may have side reactions with thiols |

| Reagent Cost | Terminal alkynes and copper catalysts are generally less expensive | Strained cyclooctynes can be more expensive |

Experimental Protocols

Protocol 1: Labeling of an Azide-Modified Protein with this compound via CuAAC

This protocol describes the labeling of a protein containing an azide functional group with this compound using a copper(I)-catalyzed click reaction.

Materials:

-

Azide-modified protein

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

-

Size-exclusion chromatography column

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of THPTA in water.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, dissolve the azide-modified protein in PBS to a final concentration of 10-50 µM.

-

Add the this compound stock solution to the protein solution to achieve a 5-10 fold molar excess.

-

Prepare a premix of CuSO₄ and THPTA in a 1:5 molar ratio.

-

-

Click Reaction:

-

Add the CuSO₄/THPTA premix to the protein-alkyne mixture to a final copper concentration of 100-500 µM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Purify the Cy3-labeled protein from excess reagents using a size-exclusion chromatography column equilibrated with PBS.

-

Collect the fractions containing the fluorescently labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein at 280 nm (for the protein) and ~550 nm (for Cy3).

-

Protocol 2: Labeling of a DBCO-Modified Protein with this compound via SPAAC

This protocol details the copper-free labeling of a protein functionalized with a DBCO group with an azide-modified Cy3-PEG8 molecule. For this reaction, this compound would first need to be converted to Cy3-PEG8-Azide.

Materials:

-

DBCO-modified protein

-

Cy3-PEG8-Azide (prepared from this compound)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography column

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Cy3-PEG8-Azide in PBS or a compatible buffer.

-

-

SPAAC Reaction:

-

To the purified DBCO-modified protein, add a 2-5 fold molar excess of the Cy3-PEG8-Azide solution.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification:

-

Remove unreacted Cy3-PEG8-Azide by size-exclusion chromatography or dialysis against PBS.

-

-

Characterization:

-

Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for protein) and ~550 nm (for Cy3).

-

Visualizing Workflows and Pathways

General Click Chemistry Workflow

The following diagram illustrates the fundamental workflow of a click chemistry reaction for bioconjugation.

CuAAC vs. SPAAC Decision Workflow

This diagram provides a decision-making framework for selecting between CuAAC and SPAAC based on experimental requirements.

Signaling Pathway Example: GPCR Internalization

Cy3-labeled ligands can be used to visualize and track G protein-coupled receptor (GPCR) internalization, a key process in signal transduction. An agonist ligand labeled with Cy3 via click chemistry can be used to monitor the movement of the receptor from the cell surface into intracellular vesicles upon activation.

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules through click chemistry. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) methods depends on the specific requirements of the experiment, particularly the need for biocompatibility. By following detailed protocols and understanding the quantitative differences between these techniques, researchers can effectively utilize this compound to advance their studies in drug development, diagnostics, and fundamental biological research.

References

Methodological & Application

Application Notes and Protocols: Cy3-PEG8-Alkyne for Protein Labeling via Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique for elucidating biological processes, enabling researchers to visualize, track, and quantify proteins of interest within complex biological systems. Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for bioconjugation due to its high specificity, efficiency, and biocompatibility.[1][2][3] This reaction forms a stable triazole linkage between an azide-modified molecule and an alkyne-containing molecule.[1][2]

This application note provides a detailed protocol for the fluorescent labeling of azide-modified proteins with Cy3-PEG8-Alkyne. Cy3 is a bright, photostable orange-fluorescent dye, and the inclusion of an 8-unit polyethylene glycol (PEG) linker enhances the solubility and reduces potential steric hindrance of the dye, preserving the native function of the labeled protein. This protocol is designed for researchers in various fields, including cell biology, biochemistry, and drug discovery, who require robust and reliable methods for fluorescent protein labeling.

Properties of Cy3 Dye:

-

Excitation Wavelength (λex): ~550 nm

-

Emission Wavelength (λem): ~570 nm

-

Appearance: Bright orange fluorescence

-

Key Features: High quantum yield, good photostability, and chemical stability.

Data Presentation

The efficiency of the labeling reaction is crucial for downstream applications. The following table provides recommended starting concentrations and typical reaction parameters for the labeling of an azide-modified protein with this compound. Optimization may be required for specific proteins and experimental setups.

| Parameter | Recommended Value | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations generally lead to better labeling efficiency. |

| This compound Concentration | 10-20 fold molar excess over protein | The optimal ratio should be determined empirically to avoid over-labeling, which can lead to fluorescence quenching and protein precipitation. |

| Copper(II) Sulfate (CuSO₄) Concentration | 50-100 µM | |

| Ligand (e.g., THPTA) Concentration | 250-500 µM (5-fold molar excess over CuSO₄) | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that stabilizes the Cu(I) catalyst and protects the protein from oxidative damage. |

| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 1-5 mM | A freshly prepared solution is essential for efficient reduction of Cu(II) to the active Cu(I) state. |

| Reaction Time | 1-4 hours at room temperature | Longer incubation times may be necessary for less reactive proteins. |

| Reaction pH | 7.0 - 8.5 | Click chemistry is generally insensitive to pH in this range. |

| Typical Degree of Labeling (DOL) | 1-3 moles of dye per mole of protein | The desired DOL depends on the specific application. |

Experimental Protocols

This section details the necessary steps for labeling an azide-modified protein with this compound.

Materials and Reagents

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4, free of primary amines like Tris)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Deionized water

-

Purification column (e.g., size-exclusion chromatography)

-

Microcentrifuge tubes

Preparation of Stock Solutions

-

This compound (10 mM): Dissolve the required amount of this compound in anhydrous DMSO. Store protected from light at -20°C.

-

Copper(II) Sulfate (10 mM): Dissolve CuSO₄ in deionized water. Store at room temperature.

-

THPTA (50 mM): Dissolve THPTA in deionized water. Store at room temperature.

-

Sodium Ascorbate (100 mM): Prepare a fresh solution of sodium ascorbate in deionized water immediately before use. This solution is prone to oxidation.

Protein Labeling Protocol

-

Prepare the Protein: Ensure your azide-modified protein is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order. Gently mix after each addition.

-

Azide-modified protein solution

-

This compound stock solution (to the desired final molar excess)

-

THPTA stock solution (to a final concentration of 250-500 µM)

-

Copper(II) Sulfate stock solution (to a final concentration of 50-100 µM)

-

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM to initiate the click reaction.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. Gentle mixing during incubation can improve labeling efficiency.

-